

# An In-depth Technical Guide to the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

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## Compound of Interest

Compound Name: *Dapoa*

Cat. No.: *B2885545*

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This document provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The information herein is intended for researchers, scientists, and professionals in drug development.

## Chemical Identity

- IUPAC Name: 2-(Acetyloxy)benzoic acid
- Chemical Formula:  $C_9H_8O_4$
- CAS Number: 50-78-2

## Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.

A summary of the key physicochemical parameters for Aspirin is presented below.

Property	Value	Units	Conditions
Molecular Weight	180.16	g/mol	-
Melting Point	135 - 140	°C	-
pKa	3.5	-	25 °C
Aqueous Solubility	3.3	mg/mL	25 °C
LogP (Octanol-Water)	1.19	-	-
Water Solubility	1 mg/mL at 20°C; 10 mg/mL at 100°C	-	-
Appearance	White, crystalline powder	-	-

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like Aspirin are outlined below.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

- Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.
- Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), degassed deionized water, Aspirin powder.
- Procedure:
  - A solution of Aspirin is prepared in a known volume of water, often with a co-solvent like methanol if solubility is low.
  - An initial amount of 0.1 M HCl is added to ensure the complete protonation of the acidic functional group.
  - The solution is then titrated with a standardized 0.1 M NaOH solution in small, precise increments.

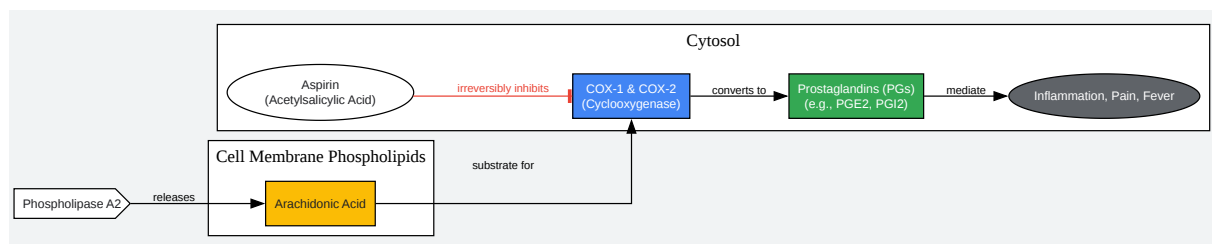
- The pH of the solution is recorded after each addition of NaOH.
- A titration curve (pH vs. volume of NaOH added) is plotted.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

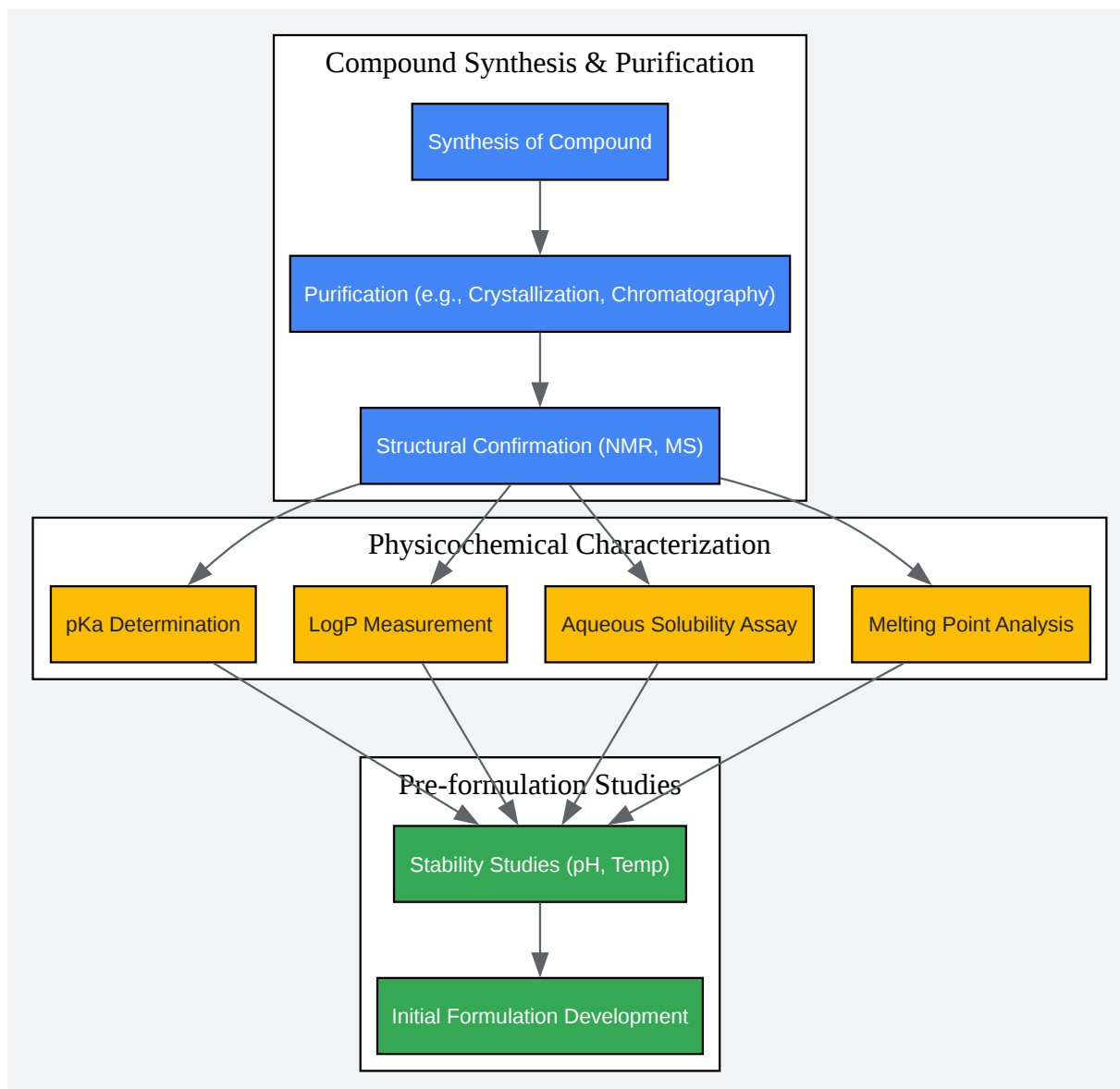
The partition coefficient (LogP) measures the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

- Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
- Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), Aspirin.
- Procedure:
  - A known concentration of Aspirin is dissolved in either the aqueous or organic phase.
  - Equal volumes of the n-octanol and water phases are added to a separatory funnel.
  - The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
  - The mixture is then allowed to stand until the two phases have completely separated.
  - The concentration of Aspirin in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
  - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

## Mechanism of Action and Signaling Pathway

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.





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